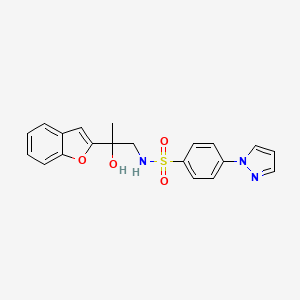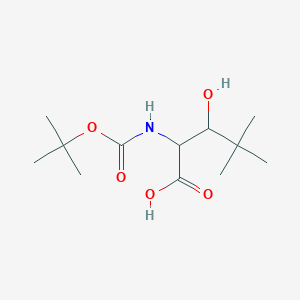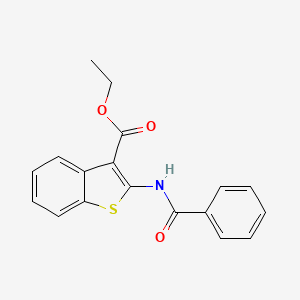
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, a pyrazole ring, and a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Hydroxypropyl Group Addition: The hydroxypropyl group is introduced via a nucleophilic addition reaction, where a suitable epoxide reacts with the benzofuran derivative.
Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Introduction of nitro or halogen groups onto the benzofuran ring.
Applications De Recherche Scientifique
Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly due to its structural features that are common in bioactive molecules.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: Its unique chemical properties might make it useful in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzofuran and pyrazole rings are known to interact with various biological targets, potentially affecting pathways involved in inflammation, cancer, or neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-imidazol-1-yl)benzenesulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzofuran and pyrazole rings in the same molecule is relatively rare and may offer unique interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-20(24,19-13-15-5-2-3-6-18(15)27-19)14-22-28(25,26)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,22,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDLRKYAASYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2584610.png)






![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)

![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)
![(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2584627.png)


![4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2584632.png)
